molecular formula C12H16N4O2 B12700984 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- CAS No. 103248-16-4

1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro-

Cat. No.: B12700984
CAS No.: 103248-16-4
M. Wt: 248.28 g/mol
InChI Key: JFKCIUOSFADBCZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole core with a methanamine group substituted at the 1-position, diethyl groups at the nitrogen, and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- typically involves the condensation of 1,2-phenylenediamine with aldehydes or ketones, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with formaldehyde and nitrobenzene under acidic conditions to form the benzimidazole core. Subsequent alkylation with diethylamine introduces the diethyl groups at the nitrogen atom.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as zinc oxide nanoparticles (ZnO-NP) in a ball-milling technique has been reported to improve the synthesis of benzimidazole derivatives . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Condensation: Aldehydes or ketones, under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 1H-Benzimidazole-1-methanamine, N,N-diethyl-6-amino-.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-1-methanamine, N,N-diethyl-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6-position and the diethyl groups at the nitrogen atom enhance its reactivity and potential for diverse applications compared to its simpler analogs.

Properties

CAS No.

103248-16-4

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-ethyl-N-[(6-nitrobenzimidazol-1-yl)methyl]ethanamine

InChI

InChI=1S/C12H16N4O2/c1-3-14(4-2)9-15-8-13-11-6-5-10(16(17)18)7-12(11)15/h5-8H,3-4,9H2,1-2H3

InChI Key

JFKCIUOSFADBCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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